molecular formula C17H22O4 B14648719 Diethyl [(4-ethenylphenyl)methyl](methyl)propanedioate CAS No. 53413-51-7

Diethyl [(4-ethenylphenyl)methyl](methyl)propanedioate

Cat. No.: B14648719
CAS No.: 53413-51-7
M. Wt: 290.4 g/mol
InChI Key: BJMIJYYJKYBJER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (4-ethenylphenyl)methylpropanedioate is an organic compound with the molecular formula C13H18O4 It is a diester derivative of propanedioic acid, featuring a vinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (4-ethenylphenyl)methylpropanedioate typically involves the esterification of propanedioic acid derivatives with appropriate alcohols. One common method is the reaction of diethyl malonate with 4-vinylbenzyl chloride under basic conditions, such as using sodium ethoxide in ethanol. The reaction proceeds via nucleophilic substitution, forming the desired diester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl (4-ethenylphenyl)methylpropanedioate undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: Hydrogenation of the vinyl group can yield the saturated derivative.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation.

    Substitution: Bases like sodium ethoxide for nucleophilic substitution.

Major Products

    Epoxides: and from oxidation.

    Saturated derivatives: from reduction.

    Substituted esters: from nucleophilic substitution.

Scientific Research Applications

Diethyl (4-ethenylphenyl)methylpropanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its role in drug design and development.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl (4-ethenylphenyl)methylpropanedioate involves its interaction with various molecular targets. The vinyl group can undergo polymerization reactions, forming cross-linked networks. The ester groups can be hydrolyzed under acidic or basic conditions, releasing the corresponding acids and alcohols. These reactions are crucial in its applications in materials science and organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler diester of malonic acid, commonly used in organic synthesis.

    Diethyl 4-methylbenzylphosphonate: Another ester derivative with a benzyl group, used in similar applications.

Uniqueness

Diethyl (4-ethenylphenyl)methylpropanedioate is unique due to the presence of the vinyl group, which imparts additional reactivity and potential for polymerization. This makes it valuable in the synthesis of advanced materials and polymers with specific properties.

Properties

CAS No.

53413-51-7

Molecular Formula

C17H22O4

Molecular Weight

290.4 g/mol

IUPAC Name

diethyl 2-[(4-ethenylphenyl)methyl]-2-methylpropanedioate

InChI

InChI=1S/C17H22O4/c1-5-13-8-10-14(11-9-13)12-17(4,15(18)20-6-2)16(19)21-7-3/h5,8-11H,1,6-7,12H2,2-4H3

InChI Key

BJMIJYYJKYBJER-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CC1=CC=C(C=C1)C=C)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.